molecular formula C7H19NO4S B12349349 (1-Methylhexyl)ammonium sulphate CAS No. 3595-14-0

(1-Methylhexyl)ammonium sulphate

Cat. No.: B12349349
CAS No.: 3595-14-0
M. Wt: 213.30 g/mol
InChI Key: ASNSHZBVZYSNTB-UHFFFAOYSA-N
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Description

(1)-(1-Methylhexyl)ammonium sulphate is an organic ammonium salt with a unique structure that includes a methylhexyl group attached to the ammonium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1)-(1-Methylhexyl)ammonium sulphate typically involves the reaction of (1)-(1-Methylhexyl)amine with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

(1)(1Methylhexyl)amine+H2SO4(1)(1Methylhexyl)ammoniumsulphate(1)-(1-Methylhexyl)amine + H_2SO_4 \rightarrow (1)-(1-Methylhexyl)ammonium sulphate (1)−(1−Methylhexyl)amine+H2​SO4​→(1)−(1−Methylhexyl)ammoniumsulphate

The reaction is exothermic and requires careful temperature control to prevent decomposition of the product.

Industrial Production Methods

Industrial production of (1)-(1-Methylhexyl)ammonium sulphate involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the use of reactors where (1)-(1-Methylhexyl)amine and sulfuric acid are combined, followed by crystallization and purification steps to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

(1)-(1-Methylhexyl)ammonium sulphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ammonium group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted ammonium salts.

Scientific Research Applications

(1)-(1-Methylhexyl)ammonium sulphate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug formulation and delivery.

    Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of (1)-(1-Methylhexyl)ammonium sulphate involves its interaction with molecular targets in biological systems. The compound can interact with cell membranes, proteins, and enzymes, leading to various biological effects. The specific pathways involved depend on the context of its application, such as antimicrobial activity or enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    Ammonium sulphate: A widely used inorganic salt with applications in agriculture and industry.

    (1)-(1-Methylhexyl)amine: The precursor to (1)-(1-Methylhexyl)ammonium sulphate, used in organic synthesis.

    Other organic ammonium salts: Compounds with similar structures and properties, used in various chemical and industrial applications.

Uniqueness

(1)-(1-Methylhexyl)ammonium sulphate is unique due to its specific structure, which imparts distinct chemical and biological properties

Biological Activity

(1-Methylhexyl)ammonium sulfate is a quaternary ammonium compound characterized by its surfactant properties and biological activity. Its chemical formula, C₇H₁₉NHSO₄, indicates the presence of a long-chain alkyl group, specifically 1-methylhexyl, attached to an ammonium ion. This structure contributes to its unique interactions with biological systems, making it a subject of interest for various applications, particularly in antimicrobial formulations and biochemical assays.

The compound exhibits significant biological activity primarily due to its ability to disrupt cellular membranes. The long alkyl chain enhances its hydrophobic interactions with lipid bilayers, leading to increased permeability and potential cell lysis in certain bacterial strains.

Interaction with Biological Molecules

(1-Methylhexyl)ammonium sulfate interacts with various biomolecules, influencing their structure and function. Such interactions are crucial for understanding its therapeutic potential against microbial pathogens. The compound's surfactant properties allow it to solubilize membrane components, which can enhance the efficacy of other antimicrobial agents.

Biological Activity Studies

Several studies have investigated the biological activity of (1-Methylhexyl)ammonium sulfate, focusing on its antimicrobial properties and potential applications in drug formulations.

Antimicrobial Activity

Research indicates that (1-Methylhexyl)ammonium sulfate demonstrates notable antimicrobial activity against a range of bacterial strains. For example, studies have shown that it effectively inhibits the growth of Gram-positive and Gram-negative bacteria, making it a candidate for use in disinfectants and antiseptics.

Table 1: Antimicrobial Efficacy of (1-Methylhexyl)ammonium Sulfate

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Study 1: Application in Antimicrobial Formulations

A study published in Dalton Transactions explored the use of (1-Methylhexyl)ammonium sulfate in formulating effective antimicrobial agents. The study highlighted its ability to enhance the solubility of active pharmaceutical ingredients, improving their delivery and efficacy against resistant bacterial strains .

Case Study 2: Biochemical Assays

Research conducted on the biochemical applications of (1-Methylhexyl)ammonium sulfate demonstrated its utility as a reagent in enzyme assays. Its surfactant properties facilitate the solubilization of membrane-bound enzymes, allowing for more accurate kinetic measurements in biochemical studies .

Safety and Toxicological Profile

While (1-Methylhexyl)ammonium sulfate shows promising biological activity, understanding its safety profile is essential for its application. Toxicological studies indicate that at high concentrations, it may exhibit cytotoxic effects; however, no significant mutagenic effects have been noted in standard assays .

Table 2: Toxicological Data Summary

EndpointResult
Acute Toxicity (LD50)>2000 mg/kg (oral, rat)
Skin IrritationNot irritating
MutagenicityNegative in Ames test

Properties

CAS No.

3595-14-0

Molecular Formula

C7H19NO4S

Molecular Weight

213.30 g/mol

IUPAC Name

heptan-2-amine;sulfuric acid

InChI

InChI=1S/C7H17N.H2O4S/c1-3-4-5-6-7(2)8;1-5(2,3)4/h7H,3-6,8H2,1-2H3;(H2,1,2,3,4)

InChI Key

ASNSHZBVZYSNTB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)N.OS(=O)(=O)O

Related CAS

6411-75-2
123-82-0 (Parent)

Origin of Product

United States

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